REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7](CC#N)=[CH:6][CH:5]=1.[C:13]([OH:16])(=[O:15])[CH3:14]>Br>[Br:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:14][C:13]([OH:16])=[O:15])=[CH:6][CH:5]=1
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Name
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[4-(2-bromoethyl)phenyl]acetonitrile
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Quantity
|
56 g
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Type
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reactant
|
Smiles
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BrCCC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
600 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
|
Type
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DISTILLATION
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Details
|
The solution is reduced to one-third volume by distillation at reduced pressure
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Type
|
ADDITION
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Details
|
The residue is diluted with 400 ml
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Type
|
WASH
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Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=CC=C(C=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |